molecular formula C11H12F2O3 B14019994 Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Cat. No.: B14019994
M. Wt: 230.21 g/mol
InChI Key: OZNFBODWFCCBDJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate typically involves the esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy and methyl groups contribute to its binding affinity with target proteins, potentially inhibiting their function. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be compared with similar compounds such as:

    Ethyl 2,3-difluoro-5-methoxy-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methyl group.

    Ethyl 2,3-difluoro-5-methoxybenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 2,3-difluoro-4-methylbenzoate: Lacks the methoxy group on the benzene ring.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate

InChI

InChI=1S/C11H12F2O3/c1-4-16-11(14)7-5-8(15-3)6(2)9(12)10(7)13/h5H,4H2,1-3H3

InChI Key

OZNFBODWFCCBDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)C)OC

Origin of Product

United States

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